molecular formula C11H12N2O2 B1280398 (R)-1-Benzyl-3-aminopyrrole-2,5-dione CAS No. 400045-28-5

(R)-1-Benzyl-3-aminopyrrole-2,5-dione

Cat. No. B1280398
M. Wt: 204.22 g/mol
InChI Key: GMZALANDDBDSBU-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Typically, the description of a chemical compound includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may include multi-step organic synthesis and requires knowledge of reaction mechanisms.



Molecular Structure Analysis

This involves the use of spectroscopic methods (like NMR, IR, Mass spectrometry) to determine the structure of the compound.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances, its reactivity, and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This involves studying properties like solubility, melting point, boiling point, optical activity, etc.


Scientific Research Applications

Synthesis Methods

  • The synthesis of 1-Benzyl-3-hydroxypyrrolidine-2,5-dione was achieved through a melting reaction of L-malic acid and benzylamine, with optimal conditions found at 140℃ for 8 hours, yielding a 68% success rate (Qiu Fei, 2011).
  • Another study investigated the stereoselective reduction of 1-benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione using sodium borohydride with selected metal chlorides (N. Jumali, Z. Shaameri, H. Mohamad, A. S. Hamzah, 2017).

Medicinal Applications

  • A compound, (E)-3-Arylidene-4-diazopyrrolidine-2,5-diones, prepared from 1-aryl-3-arylidenepyrrolidine-2,5-diones, showed potential as Michael acceptors for inhibiting thioredoxin reductase, a target in cancer treatment (D. Dar'in, M. Krasavin, E. Chupakhin, Martha Gecht, A. Ivanov, G. Kantin, 2020).
  • A biocatalytic reduction method for 5-benzylidenethiazolidine-2,4-diones was developed, leading to 5-benzylthiazolidine-2,4-diones, which are potentially useful in treating non-insulin dependent diabetes mellitus (B. Cantello, D. Eggleston, D. Haigh, R. Haltiwanger, C. M. Heath, R. M. Hindley, K. Jennings, J. T. Sime, S. Woroniecki, 1994).

Safety And Hazards

Material Safety Data Sheets (MSDS) provide information on the safety measures to be taken while handling the compound, its toxicity, environmental impact, etc.


Future Directions

This involves predicting or proposing further studies that can be done based on the known properties of the compound. It could involve potential applications, further structural modifications, etc.


For a specific compound like “®-1-Benzyl-3-aminopyrrole-2,5-dione”, you would need to refer to scientific literature or databases. If the compound is novel, experimental studies might be needed to gather this information. Please consult with a chemical professional or a researcher for detailed analysis.


properties

IUPAC Name

(3R)-3-amino-1-benzylpyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c12-9-6-10(14)13(11(9)15)7-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMZALANDDBDSBU-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C(=O)N(C1=O)CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-Benzyl-3-aminopyrrole-2,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.